molecular formula C11H15ClN2O4S B2843952 2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride CAS No. 680618-16-0

2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride

Cat. No.: B2843952
CAS No.: 680618-16-0
M. Wt: 306.76
InChI Key: YMACTXMUPWOQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClN2O4S and a molecular weight of 306.76 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride typically involves the reaction of 2-ethoxy-5-(ethylcarbamoylamino)benzenesulfonyl chloride with appropriate reagents under controlled conditions. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Hydrolysis: The compound can hydrolyze in the presence of water, forming corresponding sulfonic acids.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in various biochemical and pharmaceutical applications .

Comparison with Similar Compounds

2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

    Benzenesulfonyl Chloride: A simpler compound with similar reactivity but different applications.

    Methanesulfonyl Chloride: Another sulfonyl chloride with distinct properties and uses.

    Tosyl Chloride: Widely used in organic synthesis for its ability to form stable sulfonate esters.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications compared to other sulfonyl chlorides.

Properties

IUPAC Name

2-ethoxy-5-(ethylcarbamoylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-3-13-11(15)14-8-5-6-9(18-4-2)10(7-8)19(12,16)17/h5-7H,3-4H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMACTXMUPWOQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC(=C(C=C1)OCC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.